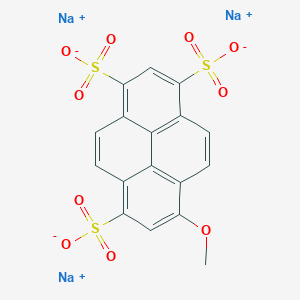

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt

Beschreibung

Eigenschaften

IUPAC Name |

trisodium;8-methoxypyrene-1,3,6-trisulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O10S3.3Na/c1-27-12-6-13(28(18,19)20)9-4-5-11-15(30(24,25)26)7-14(29(21,22)23)10-3-2-8(12)16(9)17(10)11;;;/h2-7H,1H3,(H,18,19,20)(H,21,22,23)(H,24,25,26);;;/q;3*+1/p-3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGNSJAORJLKGP-UHFFFAOYSA-K |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9Na3O10S3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40376352 |

Source

|

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82962-86-5 |

Source

|

| Record name | Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40376352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS): A Versatile Fluorescent Probe

This guide provides a comprehensive technical overview of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS), a highly water-soluble and environmentally sensitive fluorescent probe. Designed for researchers, scientists, and professionals in drug development, this document delves into the core properties, mechanisms of action, and practical applications of MPTS, with a focus on providing actionable insights and robust experimental frameworks.

Introduction: The Pyrene Scaffold and the Unique Attributes of MPTS

Pyrene and its derivatives are a well-established class of fluorescent probes renowned for their high fluorescence quantum yields, long fluorescence lifetimes, and sensitivity to the polarity of their microenvironment.[1][2] this compound (MPTS) is a distinguished member of this family, engineered for exceptional water solubility and specific application niches. Its structure, featuring a pyrene core functionalized with a methoxy group and three sulfonate moieties, imparts a unique combination of photophysical and chemical properties.

Unlike its more commonly known hydroxylated analog, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS or Pyranine), which is a well-documented fluorescent pH indicator, MPTS's fluorescence is not significantly influenced by pH in the physiological range.[3][4] This key distinction makes MPTS a superior choice for applications where pH-independent fluorescence is paramount.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a fluorescent probe is critical for its effective application. The key characteristics of MPTS are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Name | This compound | |

| Synonyms | MPTS, PTS1, Trisodium 8-methoxypyrene-1,3,6-trisulfonate | |

| CAS Number | 82962-86-5 | |

| Molecular Formula | C₁₇H₉Na₃O₁₀S₃ | |

| Molecular Weight | 538.41 g/mol | |

| Appearance | Solid | |

| Melting Point | 253-260 °C (decomposes) | |

| Solubility | Soluble in water, DMF, DMSO, and methanol | |

| Excitation Wavelength (λex) | 404 nm (in H₂O) | |

| Emission Wavelength (λem) | 431 nm (in H₂O) |

Mechanism of Action and Key Applications

The utility of MPTS as a fluorescent probe stems from the sensitivity of its pyrene core to the surrounding environment. The methoxy group, being a strong electron-donating group, influences the electronic transitions of the pyrene system, resulting in a red-shifted absorption and emission compared to unsubstituted pyrene.[5]

Probing Micellar Environments and Determining Critical Micelle Concentration (CMC)

A primary application of MPTS is in the characterization of surfactants, particularly cationic surfactants.[6] The underlying principle is the change in the fluorescence properties of MPTS upon partitioning from the bulk aqueous phase into the hydrophobic core of micelles.

Mechanism of Action:

In an aqueous solution below the critical micelle concentration (CMC), MPTS exists in a highly polar environment, and its fluorescence emission spectrum is characteristic of this state. As the surfactant concentration increases and reaches the CMC, micelles begin to form. The hydrophobic pyrene core of the MPTS molecule preferentially partitions into the nonpolar interior of these micelles. This change in the microenvironment from polar to nonpolar leads to a detectable change in the fluorescence emission of MPTS. Typically, this is observed as an increase in fluorescence intensity and a potential shift in the emission wavelength.

This phenomenon allows for the precise determination of the CMC of a surfactant, a critical parameter in drug formulation, detergency, and various other industrial processes.

Fluorescent Marker in Drug Delivery Systems

MPTS serves as a valuable tool in the development and characterization of drug delivery systems, particularly for aerosolized formulations intended for pulmonary delivery. Its high water solubility and strong fluorescence make it an ideal tracer to study the deposition, distribution, and absorption of nanoparticles and liposomes in ex vivo and in vitro models. By encapsulating MPTS within the delivery vehicle, researchers can track its fate using fluorescence-based imaging techniques.

Experimental Protocol: Determination of Critical Micelle Concentration (CMC)

This section provides a detailed, step-by-step methodology for determining the CMC of a cationic surfactant using MPTS as a fluorescent probe.

Materials:

-

This compound (MPTS)

-

Cationic surfactant of interest

-

High-purity water (e.g., Milli-Q or equivalent)

-

Volumetric flasks and pipettes

-

Fluorometer with excitation and emission wavelength control

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of MPTS in high-purity water at a concentration of approximately 1 mM. Protect this solution from light.

-

Prepare a concentrated stock solution of the cationic surfactant in high-purity water. The concentration should be well above the expected CMC.

-

-

Preparation of Sample Series:

-

Prepare a series of surfactant solutions of varying concentrations by serial dilution of the surfactant stock solution with high-purity water. The concentration range should span from well below to well above the expected CMC.

-

To each surfactant solution, add a small aliquot of the MPTS stock solution to achieve a final MPTS concentration in the low micromolar range (e.g., 1-5 µM). Ensure the final concentration of MPTS is the same in all samples.

-

-

Fluorescence Measurements:

-

Set the excitation wavelength of the fluorometer to 404 nm.

-

Record the fluorescence emission spectrum for each sample, scanning a range that includes the emission maximum of MPTS (e.g., 420 nm to 500 nm).

-

Alternatively, set the emission wavelength to 431 nm and record the fluorescence intensity for each sample.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (431 nm) as a function of the surfactant concentration.

-

The resulting plot will typically show two linear regions with different slopes. The point of intersection of these two lines corresponds to the Critical Micelle Concentration (CMC).

-

Self-Validation and Controls:

-

Blank Measurement: Measure the fluorescence of a solution containing only MPTS in water (no surfactant) to establish a baseline.

-

Reproducibility: Prepare and measure replicate samples to ensure the reproducibility of the results.

-

Comparison with Literature: If available, compare the determined CMC value with literature values for the same surfactant under similar conditions.

Distinguishing MPTS from its Hydroxylated Analog, HPTS

It is crucial for researchers to select the appropriate probe for their specific application. The primary distinction between MPTS and HPTS lies in their sensitivity to pH.

| Feature | This compound (MPTS) | 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) |

| Functional Group | Methoxy (-OCH₃) | Hydroxy (-OH) |

| pH Sensitivity | Fluorescence is largely independent of pH in the physiological range. | Fluorescence is highly sensitive to pH, with a pKa around 7.3, making it an excellent pH indicator.[4] |

| Primary Application | Probing nonpolar environments (e.g., micelles), fluorescent tracer in drug delivery.[6] | Ratiometric pH sensing in biological systems.[4] |

| Excitation (λex) | ~404 nm | pH-dependent, with two excitation maxima (~405 nm and ~450 nm).[4] |

| Emission (λem) | ~431 nm | ~510 nm |

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling MPTS.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Storage: Store in a cool, dry place, protected from light.

-

Disposal: Dispose of in accordance with local regulations.

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS).

Conclusion

This compound is a powerful and versatile fluorescent probe with specific advantages for researchers in materials science and drug delivery. Its high water solubility, strong fluorescence, and, most importantly, its pH-insensitivity in the physiological range distinguish it from other pyrene-based probes. By understanding its fundamental properties and mechanism of action, researchers can confidently employ MPTS to gain valuable insights into micellar systems and to track the fate of drug delivery vehicles with high precision.

References

- Beck-Broichsitter, M., et al. (2009). Pulmonary drug delivery with aerosolizable nanoparticles in an ex vivo lung model. International journal of pharmaceutics, 367(1-2), 169-178.

- Gilchrist, A. M., & Wang, P. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv.

- RSC Publishing. (2018).

- Encyclopedia.pub. (2022).

- RSC Publishing. (2020). Pyrene based materials as fluorescent probes in chemical and biological fields. New Journal of Chemistry.

- National Center for Biotechnology Information. (2012).

-

Agilent. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

- Growing Science. (2019). Multicomponent synthesis of 4H-pyran derivatives using KOH loaded calcium oxide as catalyst in solvent. Current Chemistry Letters.

Sources

- 1. Pyrene based materials as fluorescent probes in chemical and biological fields - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. goldbio.com [goldbio.com]

Technical Guide: 8-Methoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (MPTS)

Advanced Photophysical Characterization and Application in Liposomal & Aerosol Research

Executive Summary: The "Silent" Partner of Pyranine

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) is a highly water-soluble, anionic fluorophore derived from the pyrene core. It is the O-methylated derivative of the widely used pH indicator HPTS (Pyranine) .

While HPTS is celebrated for its pH sensitivity (pKa ~7.3), MPTS is engineered for pH independence . By capping the hydroxyl group with a methoxy moiety, the proton exchange mechanism is abolished. This renders MPTS an ideal fluid-phase marker and volume control reference in environments where pH fluctuations would otherwise generate artifactual data.

Key Technical Specifications

| Parameter | Specification |

| CAS Number | 82962-86-5 |

| Formula | C₁₇H₉Na₃O₁₀S₃ |

| Molecular Weight | 538.41 g/mol |

| Excitation Max | 403 nm (pH independent) |

| Emission Max | 432 nm (Blue region) |

| Solubility | >100 mg/mL in H₂O (Superpolar) |

| pKa | N/A (No acidic proton on the pyrene ring) |

Mechanistic Insight: The Methylation Effect

To understand MPTS, one must understand its relationship with HPTS.

-

HPTS (Pyranine): Contains a phenolic hydroxyl group (-OH) at position 8.[1] At physiological pH, it exists in equilibrium between its protonated (blue-excitable) and deprotonated (green-excitable) forms. This makes it a ratiometric pH sensor.

-

MPTS: The hydroxyl group is replaced by a methoxy group (-OCH₃). This modification locks the molecule in a single electronic state regarding protonation. It does not respond to pH changes between pH 4 and pH 10.[2]

Why this matters: In drug delivery studies (e.g., liposome endocytosis), vesicles often enter acidic lysosomes (pH ~4.5). If you use HPTS to track content, the signal will drop simply due to acidification, mimicking "leakage." MPTS maintains constant fluorescence intensity regardless of the local pH, providing a true measure of encapsulation stability.

[1]

Applications in Drug Delivery & Aerosol Science[1][2]

Liposome Leakage & Stability Assays

MPTS is a "superpolar" molecule with three sulfonate groups, making it strictly membrane-impermeable. It is trapped inside liposomes during hydration and can only exit if the membrane is compromised.

-

Advantage over Calcein/Carboxyfluorescein: MPTS is less prone to hydrophobic partitioning into the lipid bilayer, which can sometimes occur with fluorescein derivatives, leading to background leakage.

-

Mechanism: High concentrations of MPTS inside the liposome lead to self-quenching . Upon leakage, the dye dilutes into the external buffer, relieving the quenching and causing a sharp increase in fluorescence intensity.

Aerosolized Drug Delivery Model

MPTS is widely cited as a model hydrophilic drug for pulmonary studies. Its high water solubility and stability allow researchers to quantify the deposition of aerosolized nanocarriers in lung tissue ex vivo without metabolic degradation confounding the results.

Experimental Protocol: MPTS Liposome Encapsulation & Leakage Assay

Objective: Encapsulate MPTS in Large Unilamellar Vesicles (LUVs) and measure passive leakage.

Reagents

-

Lipids: DOPC or DPPC (Avanti Polar Lipids).

-

Tracer: MPTS Trisodium Salt (Sigma/Merck).

-

Buffer: 10 mM HEPES, 140 mM NaCl, pH 7.4 (Iso-osmolar).

-

Lytic Agent: 10% Triton X-100 solution.

Workflow

Step 1: Lipid Film Formation

-

Dissolve lipids in Chloroform/Methanol (2:1) in a round-bottom flask.

-

Evaporate solvent under nitrogen flow to form a thin film.

-

Desiccate under vacuum for >2 hours to remove trace solvent.

Step 2: Hydration (The Critical Step)

-

Prepare a 50 mM MPTS solution in the HEPES buffer. Note: High concentration is required for self-quenching efficiency.

-

Add the MPTS solution to the lipid film.

-

Vortex vigorously at a temperature above the lipid's transition temperature (Tm) for 30 minutes.

-

Result: Multilamellar Vesicles (MLVs) containing MPTS.

Step 3: Sizing (Extrusion)

-

Pass the MLV suspension through a polycarbonate filter (100 nm pore size) 11-21 times using a mini-extruder.

-

Result: LUVs with uniform size distribution.

Step 4: Purification (Removal of Free Dye)

Crucial for signal-to-noise ratio.

-

Prepare a Sephadex G-50 or G-25 spin column equilibrated with MPTS-free HEPES buffer.

-

Load the liposome suspension.

-

Centrifuge or elute by gravity. The liposomes (large) elute in the void volume; free MPTS (small) is retained in the column.

-

Validation: Check the fluorescence of the supernatant. It should be low (quenched state inside liposomes).

Step 5: The Leakage Assay

-

Place purified liposomes in a fluorometer cuvette.

-

Excitation: 403 nm | Emission: 432 nm.[3]

-

Record baseline fluorescence (

). -

Introduce stressor (e.g., temperature ramp, drug, time). Record (

). -

Add Triton X-100 (final 0.1%) to lyse vesicles. Record maximum fluorescence (

).[3]

Calculation of % Leakage:

Troubleshooting & Best Practices

| Issue | Probable Cause | Corrective Action |

| High Baseline Fluorescence | Incomplete removal of free dye. | Repeat Sephadex column purification or use dialysis (10kDa cutoff) for 24h. |

| Low Signal upon Lysis | Low encapsulation efficiency or insufficient quenching. | Increase initial MPTS concentration during hydration (up to 75 mM). |

| Spectral Overlap | Co-encapsulation with other blue dyes. | MPTS emits at 432 nm.[3] Avoid using with DAPI or Hoechst in imaging. Compatible with Fluorescein/Rhodamine. |

| Aggregation | Ionic strength mismatch. | Ensure the internal and external buffers have identical osmolarity (adjust NaCl). |

References

-

Sigma-Aldrich. this compound Product Specification & COA. Available at:

-

Beck-Broichsitter, M., et al. (2009). "Pulmonary drug delivery with aerosolizable nanoparticles in an ex vivo lung model." International Journal of Pharmaceutics, 367(1-2), 169-178. (Demonstrates use as a hydrophilic model drug).

-

Lahnstein, K., et al. (2008). "Pulmonary absorption of aerosolized fluorescent markers in the isolated rabbit lung." International Journal of Pharmaceutics, 351(1-2), 158-164.

-

Wolfbeis, O. S., et al. (1983). "Solvent and acidity dependence of the absorption and fluorescence of 8-methoxy-1, 3, 6-pyrenetrisulfonic acid." Monatshefte für Chemie, 114, 1413–1417. (Seminal paper on photophysics).

-

Molecular Probes (Thermo Fisher). Handbook of Fluorescent Probes and Research Products. Chapter 14: Membrane Permeability and Transport. Available at:

Sources

Technical Guide: MPTS Fluorescent Probe Mechanism of Action

This guide serves as an authoritative technical resource on the MPTS fluorescent probe (8-Methoxypyrene-1,3,6-trisulfonic acid).

Editorial Note: In the field of fluorescence spectroscopy and surface chemistry, the acronym "MPTS" is overloaded. It most commonly refers to (3-Mercaptopropyl)trimethoxysilane (a surface functionalization linker) or 8-Methoxypyrene-1,3,6-trisulfonic acid (a specific fluorescent reporter). This guide focuses on the latter—the fluorescent probe itself —while clarifying its distinction from the silane linker to prevent experimental error.

Executive Summary

MPTS (8-Methoxypyrene-1,3,6-trisulfonic acid, trisodium salt) is a highly water-soluble, superpolar fluorophore derived from pyrene. Unlike its parent compound HPTS (Pyranine), MPTS is chemically "capped" at the hydroxyl position with a methyl group. This structural modification blocks Excited-State Proton Transfer (ESPT), rendering MPTS pH-independent and making it an ideal reference probe for investigating solvation dynamics, microviscosity, and cationic surfactant interactions without proton-exchange interference.

Primary Applications:

-

Microviscosity Sensing: Quantified via fluorescence anisotropy decay.[1]

-

Solvation Dynamics: Used as a non-reactive control to isolate solvent relaxation timescales.

-

Cationic Surfactant Assays: Detects Critical Micelle Concentration (CMC) via electrostatic ion-pairing.

Chemical Identity & Design Principles

Molecular Architecture

MPTS is engineered to be a "blocked" photoacid . Its core is a pyrene ring substituted with three sulfonate groups (

-

IUPAC Name: 8-Methoxypyrene-1,3,6-trisulfonic acid, trisodium salt[2]

-

CAS Number: 82962-86-5[2]

-

Excitation/Emission Maxima:

, -

Key Structural Feature: The Methoxy (-OCH

) group at position 8 replaces the Hydroxyl (-OH) group found in HPTS.

The "Blocked" Mechanism (Contrast with HPTS)

To understand MPTS, one must understand what it cannot do.

-

HPTS (Pyranine): Upon excitation, the pKa of the -OH group drops dramatically (from ~7.3 to ~0.4), causing it to release a proton to the solvent (ESPT). This results in a large Stokes shift (green emission from the deprotonated form).

-

MPTS: The methyl cap prevents this proton release. Therefore, MPTS emits exclusively from its locally excited state (blue emission). Any spectral shift observed is due to solvatochromism (solvent polarity) or rotational diffusion (viscosity), not pH changes.

Mechanism of Action: The Core Photophysics

The utility of MPTS lies in its sensitivity to the physical environment (viscosity, hydration shell) rather than chemical reactivity.

Fluorescence Anisotropy (Microviscosity)

MPTS is a rigid planar molecule. When excited by polarized light, it emits polarized fluorescence. The rate at which this polarization is lost (depolarization) is directly proportional to how fast the molecule rotates, which is governed by the viscosity of its immediate environment.

The Stokes-Einstein-Debye Relationship:

- = Rotational correlation time (measured via MPTS anisotropy).

- = Microviscosity.

- = Hydrodynamic volume of MPTS (approx. sphere radius 4.6 Å).[3]

Electrostatic Aggregation (Surfactant Sensing)

In the presence of cationic surfactants (e.g., CTAB, DTAB), the tri-anionic MPTS forms ion pairs.

-

Pre-Micellar Region: MPTS binds electrostatically to cationic monomers.

-

Micellar Region: As micelles form, MPTS is incorporated into the Stern layer (the interface between the micelle core and water).

-

Signal Response: This restriction in motion increases fluorescence anisotropy and often alters quantum yield due to shielding from aqueous quenchers.

Visualization of Mechanism

The following diagram illustrates the photophysical difference between HPTS (active proton transfer) and MPTS (blocked transfer), highlighting why MPTS is the superior control probe.

Caption: Photophysical cycle comparison. MPTS lacks the ESPT pathway (red dashed line in HPTS), making its emission solely dependent on solvent relaxation and rotational diffusion.

Experimental Protocol: Microviscosity Measurement

This protocol describes the use of MPTS to measure the microviscosity of a biological fluid or sol-gel matrix.

Reagents & Equipment[4]

-

Probe: MPTS (Trisodium 8-methoxypyrene-1,3,6-trisulfonate).[2] Note: Ensure purity >98% to avoid HPTS contamination.

-

Buffer: 10 mM Phosphate Buffer (pH 7.4).

-

Instrument: Spectrofluorometer with polarizing filters (excitation/emission).

Preparation Workflow

-

Stock Solution: Dissolve MPTS in HPLC-grade water to a concentration of 1 mM. Store at 4°C protected from light.

-

Sample Staining: Dilute stock into the sample to a final concentration of 1–10 µM .

-

Critical: Keep concentration low to avoid excimer formation (pyrene stacking), unless excimer detection is the goal.

-

-

Equilibration: Incubate for 10 minutes at the target temperature (e.g., 25°C or 37°C).

Data Acquisition (Anisotropy)

-

Excitation: Set monochromator to 355 nm .

-

Emission: Monitor at 430 nm .

-

Polarization Settings: Measure fluorescence intensities in four orientations:

- (Vertical Ex, Vertical Em)

- (Vertical Ex, Horizontal Em)

- (Horizontal Ex, Vertical Em)

- (Horizontal Ex, Horizontal Em)

-

Calculation: Calculate the G-factor (instrument correction) and Anisotropy (

):

Workflow Diagram

Caption: Step-by-step workflow for determining microviscosity using MPTS fluorescence anisotropy.

Troubleshooting & Limitations (Trustworthiness)

| Issue | Probable Cause | Corrective Action |

| Green Emission (510 nm) | Contamination with HPTS (Hydroxyl form). | Check probe purity. MPTS should only emit blue (430 nm). If green is present, the methoxy group has hydrolyzed or the stock is impure. |

| Low Anisotropy (r < 0.05) | Probe is rotating freely (low viscosity) or "wobbling". | Confirm sample viscosity.[4] If measuring in membranes, MPTS may be in the bulk water phase (it is superpolar). |

| Signal Quenching | Presence of cationic quenchers (e.g., Viologens) or heavy atoms. | Use this property for sensing! MPTS is often used with quenchers to detect analytes like glucose (see References). |

References

-

NIST. "Influence of Molecular Structure of Fluorescent Probe on Sensitivity for Cure Monitoring of Bonding Resin." National Institute of Standards and Technology. Available at: [Link] (Accessed via search result 1.19).

-

Stanford University. "Proton Transfer in Ionic and Neutral Reverse Micelles." Stanford.edu. Available at: [Link] (Accessed via search result 1.6).

-

ACS Publications. "Dynamics in Organic Ionic Liquids in Distinct Regions Using Charged and Uncharged Orientational Relaxation Probes." The Journal of Physical Chemistry B. Available at: [Link] (Accessed via search result 1.12).

Sources

An In-depth Technical Guide to the Spectral Properties of 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS)

Introduction

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt, commonly known as MPTS, is a highly water-soluble, superpolar fluorescent probe.[1][2] Its pyrene core, a polycyclic aromatic hydrocarbon, imparts inherent fluorescence, while the three sulfonate groups confer exceptional aqueous solubility. The methoxy group at the 8-position distinguishes MPTS from its well-studied hydroxyl analog, 8-hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS or Pyranine), a widely used pH indicator. Unlike HPTS, the methoxy substitution in MPTS prevents the pH-dependent protonation and deprotonation at this position, resulting in more stable fluorescence across a range of pH values. This property makes MPTS a valuable tool for applications where a pH-insensitive, water-soluble fluorescent tracer is required, such as in studies of aerosolized drug delivery and as a probe for cationic surfactants.[3]

This technical guide provides a comprehensive overview of the spectral properties of MPTS, intended for researchers, scientists, and drug development professionals. We will delve into the fundamental principles governing its absorption and fluorescence characteristics, provide detailed experimental protocols for their characterization, and discuss the influence of environmental factors on its spectral behavior.

Physicochemical Properties

A foundational understanding of the physicochemical properties of MPTS is essential for its effective application.

| Property | Value | Source |

| Chemical Formula | C₁₇H₉Na₃O₁₀S₃ | [1] |

| Molecular Weight | 538.41 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Soluble in water, DMSO, DMF, and methanol | [1] |

| Melting Point | 253-260 °C (decomposes) | [1] |

Electronic Absorption and Fluorescence Emission

The interaction of MPTS with light is governed by the principles of molecular absorption and fluorescence. The extended π-electron system of the pyrene core is responsible for its characteristic spectral properties.

Absorption Spectrum

The absorption of ultraviolet (UV) and visible light by MPTS promotes electrons from the ground electronic state (S₀) to higher energy excited singlet states (S₁, S₂, etc.). The absorption spectrum is a plot of the absorbance of light as a function of wavelength. For aromatic compounds like pyrene derivatives, the UV-Vis spectrum typically shows multiple absorption bands corresponding to different electronic transitions.

Fluorescence Spectrum

Following absorption of a photon and subsequent relaxation to the lowest vibrational level of the first excited singlet state (S₁), the MPTS molecule can return to the ground state by emitting a photon. This process is known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, a phenomenon known as the Stokes shift.

In an aqueous solution, MPTS exhibits a characteristic fluorescence profile:

| Spectral Property | Wavelength (nm) | Source |

| Excitation Maximum (λex) | ~404 | [1] |

| Emission Maximum (λem) | ~431 | [1] |

It is important to note that these values can be influenced by the solvent environment.

Key Spectral Parameters: A Practical Guide to Their Determination

For many specialized applications, precise knowledge of the molar absorptivity, fluorescence quantum yield, and fluorescence lifetime of MPTS is crucial. As these values are not consistently reported in the literature, this section provides detailed, field-proven protocols for their experimental determination.

Molar Absorptivity (ε)

The molar absorptivity is a measure of how strongly a chemical species absorbs light at a given wavelength. It is an intrinsic property of the molecule and is essential for quantitative analysis using the Beer-Lambert law.

-

Preparation of Stock Solution: Accurately weigh a known mass of MPTS and dissolve it in a precise volume of high-purity water to create a stock solution of known concentration (e.g., 1 mM).

-

Preparation of Dilutions: Prepare a series of dilutions from the stock solution with concentrations spanning a range that will yield absorbance values between 0.1 and 1.0.

-

UV-Vis Spectrophotometer Setup:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the instrument to scan a wavelength range that includes the expected absorption maximum of MPTS (e.g., 250-500 nm).

-

Use a matched pair of quartz cuvettes.

-

-

Blank Measurement: Fill one cuvette with high-purity water (the solvent) to serve as the blank. Place it in the reference beam of the spectrophotometer and record the baseline.

-

Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Plot the absorbance at λmax against the concentration of MPTS for each dilution.

-

Perform a linear regression on the data. The slope of the resulting line is the molar absorptivity (ε) in units of M⁻¹cm⁻¹, assuming a path length of 1 cm.

-

Fluorescence Quantum Yield (Φf)

The fluorescence quantum yield is the ratio of the number of photons emitted to the number of photons absorbed. It provides a measure of the efficiency of the fluorescence process.

The comparative method is a widely used and reliable technique for determining the relative fluorescence quantum yield. This method involves comparing the fluorescence of the sample to that of a well-characterized standard with a known quantum yield.

-

Selection of a Quantum Yield Standard: Choose a standard with an absorption and emission profile that overlaps with MPTS. Quinine sulfate in 0.1 M H₂SO₄ (Φf = 0.54) is a common standard for the blue-green spectral region.

-

Preparation of Solutions: Prepare a series of dilutions of both MPTS and the quantum yield standard in the same solvent (if possible). The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to a value where both the sample and the standard have significant absorbance.

-

Set the emission scan range to cover the entire emission spectrum of both the sample and the standard.

-

-

Measurement:

-

Record the absorption spectra of all solutions using a UV-Vis spectrophotometer.

-

Record the fluorescence emission spectra of all solutions using the spectrofluorometer, ensuring identical instrument settings (e.g., excitation and emission slit widths) for all measurements.

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission spectrum for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the MPTS and the standard.

-

The quantum yield of MPTS (Φf_sample) can be calculated using the following equation:

Φf_sample = Φf_std * (m_sample / m_std) * (n_sample² / n_std²)

Where:

-

Φf_std is the quantum yield of the standard.

-

m_sample and m_std are the slopes of the linear fits for the sample and standard, respectively.

-

n_sample and n_std are the refractive indices of the sample and standard solutions (if different solvents are used).

-

Fluorescence Lifetime (τ)

The fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. It is an important parameter for understanding the dynamics of fluorescence and for applications such as fluorescence lifetime imaging (FLIM).

TCSPC is a highly sensitive technique for measuring fluorescence lifetimes.

-

Instrument Setup:

-

Use a TCSPC system equipped with a pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) with an excitation wavelength suitable for MPTS (e.g., ~405 nm).

-

Use a fast photodetector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD).

-

-

Sample Preparation: Prepare a dilute solution of MPTS with an absorbance of approximately 0.1 at the excitation wavelength.

-

Instrument Response Function (IRF) Measurement: Measure the instrument response function by using a scattering solution (e.g., a dilute solution of non-dairy creamer or a Ludox solution) in place of the sample.

-

Fluorescence Decay Measurement: Acquire the fluorescence decay curve of the MPTS solution.

-

Data Analysis:

-

Deconvolute the instrument response function from the measured fluorescence decay curve.

-

Fit the resulting decay curve to an exponential function (or a sum of exponentials if the decay is complex) to determine the fluorescence lifetime (τ).

-

Environmental Effects on Spectral Properties

The spectral properties of MPTS can be influenced by its local environment. Understanding these effects is critical for the accurate interpretation of experimental data.

Solvent Polarity

The polarity of the solvent can affect the energy levels of the ground and excited states of a fluorophore, leading to shifts in the absorption and emission spectra, a phenomenon known as solvatochromism. For pyrene and its derivatives, an increase in solvent polarity typically leads to a red-shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the more polar excited state by the polar solvent molecules.

Temperature

Temperature can have a significant impact on fluorescence intensity. Generally, an increase in temperature leads to a decrease in fluorescence intensity. This is because higher temperatures increase the rate of non-radiative decay processes, such as internal conversion and collisional quenching, which compete with fluorescence. In some cases, temperature changes can also lead to shifts in the spectral position and shape.

Comparative Analysis: MPTS vs. HPTS

While MPTS and HPTS share the same pyrene trisulfonate core, the substitution at the 8-position (methoxy vs. hydroxyl) leads to significant differences in their spectral properties and applications.

| Feature | This compound (MPTS) | 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS) |

| 8-Position Substituent | Methoxy (-OCH₃) | Hydroxyl (-OH) |

| pH Sensitivity | Largely pH-insensitive | Highly pH-sensitive; dual excitation and ratiometric pH sensing capabilities[4] |

| Excitation (in water) | ~404 nm[1] | pH-dependent: ~403 nm (protonated) and ~450 nm (deprotonated)[4] |

| Emission (in water) | ~431 nm[1] | ~510 nm[4] |

| Primary Application | pH-insensitive fluorescent tracer, probe for cationic surfactants[3] | Ratiometric pH indicator for biological and chemical systems[4] |

The pH-insensitivity of MPTS makes it a superior choice for applications requiring a stable fluorescent signal in environments with fluctuating pH.

Conclusion

This compound is a valuable fluorescent probe with distinct spectral properties that make it well-suited for a variety of applications where a water-soluble, pH-insensitive dye is required. This technical guide has provided an in-depth overview of its fundamental spectral characteristics and detailed experimental protocols for the determination of its key photophysical parameters. A thorough understanding and characterization of these properties will enable researchers to harness the full potential of MPTS in their scientific endeavors.

References

-

Gilchrist, A. M., & Wang, P. (2021). Supramolecular methods: the 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS) transport assay. ChemRxiv. Retrieved from [Link]

-

Berezin, M. Y., & Achilefu, S. (2010). Fluorescence Lifetime Measurements and Biological Imaging. Chemical reviews, 110(5), 2641–2684. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, March 16). 3.5: Quantum Yield of Fluorescence. Retrieved from [Link]

-

University of California, Irvine. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Agilent. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

-

Hohlbein, J., et al. (2013). Advanced Data Analysis for Fluorescence-Lifetime Single-Molecule Localization Microscopy. ChemPhysChem, 14(10), 2201-2209. Retrieved from [Link]

-

Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of Chemical Research, 55(18), 2571-2583. Retrieved from [Link]

-

Gotor, R., et al. (2017). Study of the fluorescence quenching of 1-hydroxypyrene-3,6,8-trisulfonic acid by single-walled carbon nanotubes. Journal of Luminescence, 190, 35-41. Retrieved from [Link]

-

Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

-

Sun, Y., et al. (2013). High speed multispectral fluorescence lifetime imaging. Optics express, 21(10), 11931-11940. Retrieved from [Link]

-

Biocompare. (2023, March 16). Combining UV-Vis and Fluorescence Spectroscopy for Optimal Results. Retrieved from [Link]

-

Rasnik, I., & Gerritsen, H. C. (2013). High speed multispectral fluorescence lifetime imaging. Optics express, 21(10), 11931-11940. Retrieved from [Link]

-

Klappa, P. (2018, November 29). Calculating the extinction coefficient [Video]. YouTube. Retrieved from [Link]

-

Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of chemical research, 55(18), 2571–2583. Retrieved from [Link]

-

Gaigalas, A. K., & Wang, L. (2008). Measurement of the Fluorescence Quantum Yield Using a Spectrometer With an Integrating Sphere Detector. Journal of Research of the National Institute of Standards and Technology, 113(1), 17–28. Retrieved from [Link]

-

Liu, T., et al. (2020). Investigations on Average Fluorescence Lifetimes for Visualizing Multi-Exponential Decays. Frontiers in Physics, 8, 593630. Retrieved from [Link]

-

Novaki, L. P., & El Seoud, O. A. (2018). Solvatochromism in Pure Solvents: Effects of the Molecular Structure of the Probe. ResearchGate. Retrieved from [Link]

-

Wang, L., et al. (2013). Simple and Accurate Quantification of Quantum Yield at the Single-Molecule/Particle Level. Analytical Chemistry, 85(4), 2015-2019. Retrieved from [Link]

-

NPTEL-NOC IITM. (2024, February 13). Lecture 06: UV-Visible and Fluorescence Spectroscopy [Video]. YouTube. Retrieved from [Link]

-

Baptista, M. S., et al. (2004). Photophysical and Photochemical Properties of Pyranine/ Methyl Viologen Complexes in Solution and in Supramolecular Aggregates: A Switchable Complex. Langmuir, 20(14), 5849-5855. Retrieved from [Link]

-

Alphalyse. (2016, November 15). Protein Molar Extinction Coefficient calculation in 3 small steps. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Ultraviolet-Visible Absorption and Fluorescence Spectroscopy. Retrieved from [Link]

-

de Souza, C. F., et al. (2022). Reproducing the Solvatochromism of Merocyanines by PCM Calculations. Molecules, 27(19), 6649. Retrieved from [Link]

-

ISS. (n.d.). Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. Retrieved from [Link]

-

Edinburgh Instruments. (2024, March 7). How to measure Fluorescence Lifetimes [Video]. YouTube. Retrieved from [Link]

-

Novaki, L. P., & El Seoud, O. A. (2000). Solvatochromism in pure and binary solvent mixtures: Effects of the molecular structure of the zwitterionic probe. Journal of Physical Organic Chemistry, 13(11), 648-656. Retrieved from [Link]

-

Amdursky, N., et al. (2022). The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe. Accounts of chemical research, 55(18), 2571–2583. Retrieved from [Link]

-

MtoZ Biolabs. (n.d.). How to Determine the Extinction Coefficient. Retrieved from [Link]

-

Baptista, M. S., et al. (2004). Photophysical and Photochemical Properties of Pyranine/Methyl Viologen Complexes in Solution and in Supramolecular Aggregates: A Switchable Complex. Langmuir, 20(14), 5849-5855. Retrieved from [Link]

-

Oter, O., et al. (2002). Dependence of the fluorescence of immobilized 1-hydroxypyrene-3,6,8-trisulfonate on solution pH: Extension of the range of applicability of a pH fluorosensor. Analytica Chimica Acta, 453(1), 147-152. Retrieved from [Link]

Sources

Technical Guide: Excitation and Emission Spectra of MPTS

The following technical guide provides an in-depth analysis of the excitation and emission spectra of 8-Methoxypyrene-1,3,6-trisulfonic acid (MPTS) .

A Definitive Analysis for Fluorescence Applications

Executive Summary

MPTS (8-Methoxypyrene-1,3,6-trisulfonic acid, typically trisodium salt) is a water-soluble, "superpolar" pyrene derivative utilized primarily as a pH-independent fluorescent reference . Structurally, it is the methoxy-analog of the widely used pH indicator HPTS (Pyranine).

While HPTS undergoes Excited-State Proton Transfer (ESPT) to shift its emission from blue to green in aqueous environments, MPTS is "locked" in its methoxy form. This chemical modification blocks ESPT, resulting in a stable, intense blue fluorescence that mirrors the protonated state of HPTS but remains unaffected by pH fluctuations. This unique property makes MPTS the gold standard for normalization in ratiometric sensing, fluid dynamics, and quenching assays.

Chemical Identity & Disambiguation

Before analyzing spectra, it is critical to distinguish the fluorophore from other chemical acronyms used in drug development.

| Property | Description |

| Chemical Name | 8-Methoxypyrene-1,3,6-trisulfonic acid (Trisodium salt) |

| Common Acronym | MPTS (or MPTS-Na |

| CAS Number | 82962-86-5 |

| Molecular Weight | ~538.41 g/mol (Trisodium salt) |

| Solubility | High (> 100 mM in H |

| Disambiguation | NOT (3-Mercaptopropyl)trimethoxysilane (a silane linker often abbreviated as MPTMS or MPTS in surface chemistry).[2] |

Spectral Characteristics

MPTS exhibits a narrow Stokes shift and strong absorption in the violet region, making it compatible with 405 nm laser lines common in flow cytometry and confocal microscopy.

Key Spectral Data

| Parameter | Value (Aqueous Buffer) | Notes |

| Excitation Max ( | 404 nm | Strong absorption in the violet/UV region. |

| Emission Max ( | 431 nm | Distinct blue fluorescence. |

| Stokes Shift | ~27 nm | Relatively small; requires steep cut-off filters. |

| Extinction Coefficient ( | ~22,000 - 24,000 M | At 404 nm. High brightness. |

| Quantum Yield ( | > 0.90 | Very efficient radiator in aqueous solution. |

| pH Sensitivity | None | Fluorescence intensity is stable across pH 4–10. |

The "Blocked" ESPT Mechanism

To understand the MPTS spectrum, one must understand what is absent.

-

HPTS Behavior: Upon excitation at 405 nm, the protonated hydroxyl group (

) becomes highly acidic ( -

MPTS Behavior: The methoxy group (

) cannot deprotonate. Therefore, the excited state relaxes purely through radiative decay from the locally excited (LE) state, resulting in blue emission (431 nm) identical to the "blocked" protonated form of HPTS.

Mechanistic Pathway Diagram

The following diagram illustrates the divergence in photophysics between the pH-sensor HPTS and the reference probe MPTS.

Figure 1: Comparative photophysics of HPTS and MPTS. Note the "Fast ESPT" pathway in HPTS that is structurally blocked in MPTS, forcing blue emission.

Experimental Protocols

Stock Solution Preparation

MPTS is highly hygroscopic. Precise concentration determination requires spectrophotometry rather than gravimetry alone.

-

Weighing: Dissolve ~5 mg of MPTS trisodium salt in 10 mL of ultrapure water (Milli-Q).

-

Verification: Dilute a small aliquot (e.g., 1:100) into phosphate-buffered saline (PBS).

-

Quantification: Measure Absorbance (A) at 404 nm.

-

Calculate concentration using Beer-Lambert Law:

-

Use

.

-

-

Storage: Store at 4°C in the dark. Stable for >6 months.

Spectral Measurement Workflow

To obtain accurate spectra without inner-filter effects (self-quenching):

-

Dilution: Prepare a working solution of 1–5 µM MPTS in your target buffer.

-

Note: Avoid concentrations >50 µM to prevent re-absorption artifacts due to the small Stokes shift.

-

-

Excitation Scan:

-

Set Emission Monochromator: 460 nm (tail of emission).

-

Scan Excitation: 300 nm to 440 nm .

-

Result: Peak should appear at 404 nm .

-

-

Emission Scan:

-

Set Excitation Monochromator: 380 nm (slightly blue-shifted to minimize scatter) or 404 nm (if rejection filters are excellent).

-

Scan Emission: 415 nm to 600 nm .

-

Result: Peak should appear at 431 nm .

-

Ratiometric Reference Setup

When using MPTS as a volume/concentration reference for a pH-sensitive dye (like Fluorescein or HPTS):

-

Dual Channel Setup:

-

Channel 1 (pH Signal): Ex 488 nm / Em 520 nm (Target Dye).

-

Channel 2 (Reference): Ex 405 nm / Em 430–450 nm (MPTS).

-

-

Data Processing:

-

This ratio cancels out variations in dye concentration, path length, and illumination intensity.

-

Troubleshooting & Artifacts

| Issue | Cause | Corrective Action |

| Green Emission Tail | Contamination with HPTS (hydrolysis of methoxy group). | Check purity via HPLC. MPTS should have negligible emission >500 nm. |

| Signal Drop | Cationic Quenchers. | MPTS is "superpolar" (3 negative charges). It binds strongly to cationic surfactants (e.g., CTAB) or peptides, causing quenching. Use this as an assay feature, or avoid cationic additives. |

| Inner Filter Effect | Concentration too high. | If the excitation peak flattens or emission red-shifts, dilute the sample below OD 0.1. |

References

-

Krueger, T. D., et al. (2020). Discovering a rotational barrier within a charge-transfer state of a photoexcited chromophore in solution.[3] (Detailed study on MPTS excited state dynamics). [Link]

-

PubChem. 8-Methoxypyrene-1,3,6-trisulfonic acid (Compound Summary). [Link]

Sources

Technical Guide: Solubility & Physicochemical Behavior of 8-Methoxypyrene-1,3,6-trisulfonic Acid Trisodium Salt (MPTS)

Executive Summary

Molecule: 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) CAS: 82962-86-5 Molecular Weight: 538.41 g/mol Primary Utility: Superpolar fluorescent tracer, fluid-phase marker, and surfactant probe.[1]

This guide details the solubility profile and solution thermodynamics of MPTS. Unlike its hydroxylated analog HPTS (Pyranine), MPTS possesses a methoxy group at the C8 position. This structural modification eliminates the pH-dependent protonation/deprotonation cycle typical of HPTS, rendering MPTS a pH-independent fluorophore. While chemically capable of high aqueous solubility due to three sulfonate groups, its practical application is governed by concentration-dependent aggregation (excimer formation), which researchers must strictly monitor.

Part 1: Molecular Architecture & Solubility Mechanism

The "Superpolar" Core

MPTS is frequently classified as a "superpolar" probe. Its solubility is driven by the three sulfonate groups (

-

Hydrophilic Drivers: The three sulfonate groups are strong electrolytes. In water, they dissociate completely, creating a hydration shell that effectively pulls the hydrophobic pyrene core into the aqueous phase.

-

Hydrophobic Core: The pyrene ring remains hydrophobic. This duality allows MPTS to interact with cationic surfactants and membranes, yet remain non-permeable to lipid bilayers due to the high negative charge density.

-

The Methoxy Cap: The replacement of the hydroxyl group (found in HPTS) with a methoxy group (

) prevents ionization at physiological pH. This ensures that the solubility and fluorescence quantum yield remain stable across a broad pH range (pH 2–12).

Dissolution Dynamics (Visualization)

The following diagram illustrates the dissociation and solvation logic that dictates MPTS solubility.

Figure 1: Thermodynamic progression from solid crystal to solubilized monomer. Note the risk of aggregation at high concentrations.

Part 2: Solubility Data & Solvent Compatibility[3]

The solubility of MPTS is exceptionally high for a polycyclic aromatic hydrocarbon derivative, owing to the trisulfonation.

Quantitative Solubility Profile

| Solvent | Solubility Rating | Estimated Limit* | Notes |

| Water (ddH₂O) | High | > 100 mg/mL | Freely soluble. Solutions are stable at room temperature. |

| PBS (pH 7.4) | High | > 50 mg/mL | Ionic strength of PBS slightly reduces saturation limit via salting-out effects, but remains highly soluble. |

| DMSO | Moderate/High | ~ 20–50 mg/mL | Soluble. Useful for preparing anhydrous stock solutions if hydrolysis is a concern (rare for sulfonates). |

| DMF | Moderate | ~ 10–20 mg/mL | Soluble. |

| Methanol | Soluble | Variable | Soluble, but decreases as alkyl chain length of alcohol increases. |

| Ethanol | Low/Moderate | < 10 mg/mL | Poor solubility in pure ethanol; requires water cosolvent (e.g., 50% EtOH/Water). |

*Note: Exact saturation points vary by temperature and specific salt batch. Values are conservative estimates based on structural analogs (HPTS) and Sigma-Aldrich product data.

Stability in Solution

-

Photostability: MPTS is relatively photostable but should be stored in amber vials to prevent slow photodegradation over months.

-

Temperature: Solubility increases with temperature. Stock solutions can be heated to 50°C to facilitate rapid dissolution if precipitation occurs during storage.

Part 3: Technical Challenges (The Aggregation Trap)

Critical Warning: While you can dissolve MPTS at high concentrations (e.g., 50 mM), you often should not for analytical purposes.

Monomer vs. Excimer

Like all pyrene derivatives, MPTS has a strong tendency to form ground-state dimers or excited-state dimers (excimers) at high concentrations due to

-

Monomer Emission (Desired):

(Blue). Dominant at -

Excimer Emission (Artifact):

(Green/Red shift). Appears at

Impact on Data: If MPTS is used as a fluid phase marker, high local concentrations inside vesicles or droplets can lead to self-quenching or spectral shifting, yielding erroneous quantitative data.

Part 4: Validated Protocols

Preparation of a 10 mM Stock Solution

This protocol ensures a stable, monomeric stock solution suitable for fluorescence assays.

Reagents:

-

MPTS Solid (MW 538.41)[1]

-

Nuclease-free water or TE Buffer (pH 8.0)

Workflow:

-

Weighing: Weigh 5.38 mg of MPTS into a 1.5 mL amber microcentrifuge tube.

-

Solvation: Add 1.0 mL of ultrapure water.

-

Dispersion: Vortex vigorously for 30 seconds.

-

Checkpoint: The solution should be a clear, bright yellow liquid. No particulates should be visible.

-

-

Filtration (Optional but Recommended): Filter through a 0.2

m PES syringe filter to remove dust or undissolved crystal micro-aggregates. -

Storage: Store at +4°C (short term) or -20°C (long term).

Quality Control: The Absorbance Check

To verify the solution is free of significant aggregation, use the Beer-Lambert linearity check.

Figure 2: Quality Control workflow to ensure MPTS is in the monomeric state before experimental use.

References

-

Sigma-Aldrich. Product Specification: this compound (CAS 82962-86-5). Merck KGaA. Link

- Wolfbeis, O. S., et al. (1983). Solubility and Fluorescence of Pyrene Derivatives. Monatshefte für Chemie.

- Haugland, R. P.The Molecular Probes Handbook: A Guide to Fluorescent Probes and Labeling Technologies. Thermo Fisher Scientific. (General reference for sulfonated pyrene probes and HPTS/MPTS comparisons).

-

MedChemExpress. 8-Methoxypyrene-1,3,6-trisulfonate trisodium (MPTS) Datasheet.Link

-

ResearchGate. Solubility of MPTS in various co-solvents.[4] (Snippet data regarding ethanol/water mixtures). Link

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. 8-Hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt [HPTS] *CAS 6358-69-6* | AAT Bioquest [aatbio.com]

- 3. Comparison of simultaneous pH measurements made with 8-hydroxypyrene-1,3,6-trisulphonic acid (HPTS) and pH-sensitive microelectrodes in snail neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Definitive Guide to the MPTS Fluorescent Probe: Nomenclature, Properties, and Advanced Applications

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

In the landscape of fluorescent spectroscopy, precision in nomenclature and a deep understanding of a probe's photophysical characteristics are paramount for reproducible and groundbreaking research. This guide provides a comprehensive overview of the fluorescent probe commonly known as MPTS, delving into its alternative names, core physicochemical properties, and its applications in scientific research and drug development. We will explore the subtle yet significant differences between MPTS and its close structural analog, HPTS, offering insights into the causal relationships between their molecular structures and fluorescent behaviors.

Unraveling the Nomenclature: Identifying MPTS and Its Analogs

The fluorescent probe at the center of this guide is chemically identified as 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt .[1][2][3] While "MPTS" is a common and convenient acronym, a thorough understanding of its synonyms and related compounds is crucial for navigating the scientific literature and supplier catalogs.

A primary alternative name for MPTS is PTS1 .[2][3] It is important to distinguish MPTS from its extensively studied and structurally similar counterpart, 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt , which is widely known by the following names:

The key structural difference lies in the functional group at the 8-position of the pyrene core: a methoxy (-OCH₃) group in MPTS versus a hydroxyl (-OH) group in HPTS. This seemingly minor substitution has significant implications for the probe's photophysical properties and its utility in various applications, as will be detailed in subsequent sections.

Physicochemical and Spectral Properties: A Comparative Analysis

A comprehensive understanding of a fluorescent probe's properties is the bedrock of robust assay development and data interpretation. Here, we present the key characteristics of MPTS and provide a comparative context with its hydroxylated analog, HPTS.

| Property | This compound (MPTS) | 8-Hydroxypyrene-1,3,6-trisulfonic acid trisodium salt (HPTS/Pyranine) |

| Synonyms | PTS1, Trisodium 8-methoxypyrene-1,3,6-trisulfonate | Pyranine, Solvent Green 7 |

| CAS Number | 82962-86-5[1][2][3] | 6358-69-6[4][5] |

| Molecular Formula | C₁₇H₉Na₃O₁₀S₃[1] | C₁₆H₇Na₃O₁₀S₃[4] |

| Molecular Weight | 538.41 g/mol [1][3] | 524.39 g/mol [5] |

| Appearance | Solid | Yellow-green crystalline powder |

| Solubility | Highly soluble in water.[1][3] Soluble in DMF, DMSO, and methanol. | Highly soluble in water. Soluble in DMSO and DMF.[4] |

| Excitation Wavelength (λex) | ~404 nm (in H₂O) | pH-dependent: ~403 nm and ~450 nm[4] |

| Emission Wavelength (λem) | ~431 nm (in H₂O) | ~510 nm[4] |

Expert Insight: The most striking difference in the spectral properties is the pH-dependence of HPTS, which is a direct consequence of the ionizable hydroxyl group. This makes HPTS an excellent ratiometric pH indicator.[4] In contrast, the methoxy group of MPTS is not readily ionizable under physiological conditions, resulting in a more stable fluorescence profile across a range of pH values. This stability makes MPTS a more suitable candidate for applications where pH-insensitivity is desired, such as tracking the delivery of nanoparticles in environments with fluctuating pH.

The Mechanism of Fluorescence: A Tale of Two Functional Groups

The fluorescence of both MPTS and HPTS originates from the π-electron system of the pyrene core. Upon absorption of a photon of appropriate energy, an electron is promoted to an excited state. The subsequent return of the electron to the ground state results in the emission of a photon of lower energy (longer wavelength), which is the observed fluorescence.

The nature of the substituent at the 8-position significantly modulates this process. In the case of HPTS , the hydroxyl group can undergo excited-state proton transfer (ESPT), a phenomenon where the acidity of the hydroxyl proton dramatically increases upon excitation.[7][8][9] This leads to the existence of two excited-state species (protonated and deprotonated), each with distinct emission characteristics, which is the basis for its use as a pH sensor.[7][8][9]

For MPTS , the methoxy group does not have a proton to donate, and thus it does not exhibit ESPT. Its fluorescence is therefore not directly modulated by pH in the same manner as HPTS. The fluorescence of MPTS is, however, sensitive to the polarity of its microenvironment.[10] This property is central to its application in characterizing the hydrophobic and hydrophilic domains of systems like micelles and liposomes.

Caption: Comparative fluorescence mechanisms of MPTS and HPTS.

Experimental Protocols and Applications in Drug Development

The unique properties of MPTS make it a valuable tool in pharmaceutical sciences, particularly in the characterization of drug delivery systems and the analysis of formulations containing cationic surfactants.

Characterization of Cationic Surfactant-Containing Formulations

Principle: MPTS, being a highly water-soluble and anionic probe, can interact with cationic surfactant micelles. Changes in the fluorescence intensity or spectral characteristics of MPTS can be used to determine the critical micelle concentration (CMC) and to study the microenvironment of the micelles.

Experimental Workflow:

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. scbt.com [scbt.com]

- 3. goldbio.com [goldbio.com]

- 4. caymanchem.com [caymanchem.com]

- 5. 8-Hydroxypyrene-1,3,6-trisulfonic acid = 96 6358-69-6 [sigmaaldrich.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. The Dual Use of the Pyranine (HPTS) Fluorescent Probe: A Ground-State pH Indicator and an Excited-State Proton Transfer Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Methodological & Application

8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt in cationic surfactant analysis

Application Note: Fluorometric Determination of Cationic Surfactants Using 8-Methoxypyrene-1,3,6-Trisulfonic Acid (MPTS)

Part 1: Core Directive & Executive Summary

Abstract This application note details the protocol for utilizing 8-Methoxypyrene-1,3,6-trisulfonic acid trisodium salt (MPTS) as a high-fidelity, "superpolar" fluorescent probe for the quantification and critical micelle concentration (CMC) determination of cationic surfactants. Unlike its hydroxylated analog (HPTS/Pyranine), MPTS is pH-independent, eliminating proton-transfer interference and isolating electrostatic interactions as the sole signal driver. This method is critical for pharmaceutical formulations (e.g., liposomal drug delivery), water quality monitoring, and detergent analysis.

Key Advantages:

-

pH Stability: The methoxy group blocks photoacidity, ensuring signal stability across pH 3–10.

-

Superpolarity: Three sulfonate groups (

) confer extreme water solubility, preventing non-specific partitioning into neutral lipid phases. -

High Sensitivity: Detects sub-micromolar surfactant concentrations via electrostatic quenching or micellar surface adsorption.

Part 2: Scientific Integrity & Logic (The "Why" and "How")

Mechanistic Principle

The detection mechanism relies on the strong electrostatic attraction between the tri-anionic MPTS probe and the cationic headgroups of surfactants (e.g., Cetylpyridinium Chloride (CPC), CTAB, or cationic lipids like DODAB).

-

The Probe: MPTS is an electron-rich, planar fluorophore. In pure water, it exhibits high quantum yield with excitation at 404 nm and emission at 431 nm .

-

The Interaction: Upon addition of cationic surfactant monomers, MPTS forms ground-state ion pairs (electrostatic complexes).

-

The Signal:

-

Pre-CMC (Monomer Region): Formation of non-fluorescent (or weakly fluorescent) hydrophobic ion pairs leads to fluorescence quenching (static quenching).

-

CMC Transition: As micelles form, MPTS molecules are electrostatically adsorbed onto the positively charged Stern layer of the micelles. This often results in a distinct inflection point in the fluorescence intensity curve, marking the Critical Micelle Concentration (CMC).

-

Experimental Design Causality

-

Why MPTS over Pyrene? Traditional pyrene relies on the

vibronic ratio to sense polarity. However, pyrene has low solubility and slow equilibration. MPTS is instantaneous and water-soluble, making it superior for rapid titrations in aqueous media. -

Why MPTS over HPTS? HPTS (Pyranine) has a pKa of ~7.3. In unbuffered or variable pH samples, HPTS fluorescence fluctuates due to deprotonation. MPTS remains in its anionic form regardless of pH, ensuring that intensity changes are strictly due to surfactant interaction.

Part 3: Visualization & Formatting

Experimental Protocol

Reagents & Equipment:

-

MPTS Stock: 1 mM in HPLC-grade water (Store in dark, 4°C).

-

Surfactant Standard: 10 mM Cationic Surfactant (e.g., CTAB) in water.

-

Buffer: 10 mM HEPES or Phosphate buffer, pH 7.4 (optional, to maintain ionic strength).

-

Fluorometer: Equipped with monochromators (Ex: 404 nm / Em: 431 nm).

Step-by-Step Methodology:

-

Preparation of Assay Solution:

-

Dilute MPTS Stock to a final concentration of 1 µM in the assay buffer.

-

Note: Keep MPTS concentration low (< 5 µM) to prevent inner-filter effects and self-quenching.

-

-

Baseline Measurement:

-

Place 2 mL of the 1 µM MPTS solution in a quartz cuvette.

-

Record the initial fluorescence intensity (

) at

-

-

Titration:

-

Titrate the cationic surfactant solution into the cuvette in small aliquots (e.g., 5-10 µL).

-

Mix magnetically for 30 seconds after each addition.

-

Record fluorescence intensity (

) after each step.

-

-

Data Analysis:

-

Correct fluorescence values for dilution volume.

-

Plot

(y-axis) vs. [Surfactant] (x-axis, log scale). -

Identify the CMC as the intersection of the linear quenching slope and the micellar plateau.

-

Data Presentation: Quantitative Parameters

| Parameter | Specification | Notes |

| Excitation ( | 404 nm | Strong absorption band; distinct from protein UV. |

| Emission ( | 431 nm | Sharp blue emission. |

| Stokes Shift | ~27 nm | Minimizes self-absorption. |

| Solubility | > 100 mg/mL (Water) | "Superpolar" classification. |

| Ionic Charge | -3 (Trisodium salt) | Ensures strong binding to cationic lipids. |

| pH Stability | pH 2.0 – 11.0 | No spectral shift (unlike HPTS). |

Mandatory Visualization: Interaction Pathway

Caption: Schematic of MPTS interaction with cationic surfactants. Electrostatic binding leads to ion-pairing and fluorescence quenching, allowing precise quantification.

Part 4: References

-

Sigma-Aldrich. this compound Product Specification. Retrieved from

-

Gold Biotechnology. this compound (MPTS) Technical Data. Retrieved from

-

AAT Bioquest. Comparison of HPTS and MPTS Spectral Properties. Retrieved from

-

Thomaz, J. E., et al. (2020). Proton Transfer Dynamics in the Aprotic Proton Accepting Solvent 1-Methylimidazole. The Journal of Physical Chemistry B. (Confirming MPTS as non-photoacid control). Retrieved from

-

Chemodex. MPTS - Superpolar fluorescent probe for assaying cationic surfactants.[1] Retrieved from

Sources

Application Note: Quantifying Liposome Permeability Using the MPTS Self-Quenching Assay

Abstract

Liposomes are critical tools in drug delivery, diagnostics, and basic research, serving as models for cellular membranes and as vehicles for therapeutic agents. The ability to accurately measure the integrity and permeability of the liposomal membrane is paramount for development and quality control. This document provides a detailed guide to the application of 8-methoxypyrene-1,3,6-trisulfonic acid, trisodium salt (MPTS), a highly water-soluble fluorescent probe, for conducting sensitive liposome leakage assays. We will explore the underlying scientific principles, provide a detailed experimental protocol, and discuss data analysis and key considerations for robust and reproducible results.

Introduction to Liposome Leakage Assays

Liposomes are microscopic vesicles composed of one or more lipid bilayers. Their ability to encapsulate both hydrophilic and hydrophobic compounds makes them ideal carriers for drugs, genes, and imaging agents. The efficacy of a liposomal formulation often depends on its ability to retain its payload until it reaches the target site. Premature leakage can reduce therapeutic effect and increase systemic toxicity. Therefore, assays that quantify the release of encapsulated contents—known as leakage assays—are essential for characterizing liposome stability in response to various physical, chemical, or biological triggers.

Fluorescence-based leakage assays are widely used due to their high sensitivity and real-time measurement capabilities.[1][2] A common strategy involves encapsulating a fluorescent dye at a high, self-quenching concentration inside the liposomes.[3] When the membrane is compromised, the dye leaks into the external medium, becomes diluted, and its fluorescence is restored (dequenched), providing a direct measure of membrane permeabilization.[1][4]

Principle of the MPTS Assay

The assay utilizes the photophysical properties of MPTS (also known as PTS1), a pyrene derivative that is highly soluble in water and membrane-impermeable due to its three sulfonate groups.[5][6]

-

Self-Quenching: At high concentrations (typically 25-50 mM) inside the liposome, MPTS molecules are in close proximity. This proximity leads to self-quenching, a process where excited-state molecules return to the ground state non-radiatively through mechanisms like collisional quenching or formation of non-fluorescent dimers.[3][7][8] This results in a very low basal fluorescence signal from the intact, MPTS-loaded liposomes.

-

Dequenching upon Leakage: When the liposome's membrane integrity is disrupted, MPTS is released into the much larger volume of the external buffer. This massive dilution separates the MPTS molecules, breaking the self-quenching and causing a significant increase in fluorescence intensity upon excitation.[1]

-

Quantification: The increase in fluorescence is directly proportional to the amount of MPTS released. By establishing a 100% leakage signal—achieved by completely disrupting the liposomes with a detergent—the percentage of leakage induced by a specific treatment or condition can be accurately calculated.[9][10]

dot graph TD{ graph [splines=ortho, nodesep=1, ranksep=1.5, bgcolor="#F1F3F4"]; node [shape=box, style="filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11, color="#202124"];

} caption { label = "Diagram of the MPTS self-quenching and dequenching principle in liposome leakage assays."; fontsize = 10; fontname = "Arial"; } enddot Figure 1: Principle of the MPTS leakage assay.

Materials and Reagents

Equipment

-

Fluorometer (plate reader or cuvette-based) with temperature control

-

Liposome extruder (e.g., Avanti Mini-Extruder)

-

Polycarbonate membranes (e.g., 100 nm pore size)

-

Rotary evaporator (optional, for lipid film preparation)

-

Vortex mixer

-

Water bath or heat block

-

Size-exclusion chromatography column (e.g., Sephadex G-50 or similar)

-

pH meter

-

Standard laboratory glassware and consumables

Reagents

-

MPTS (8-methoxypyrene-1,3,6-trisulfonic acid, trisodium salt): ≥98.0% purity.

-

Lipids: High-purity lipids of choice (e.g., POPC, DPPC, DSPC, Cholesterol). Store as per manufacturer's instructions.

-

Organic Solvent: Chloroform or a chloroform/methanol mixture for lipid dissolution.

-

Assay Buffer: Buffer of choice, e.g., HEPES or PBS, pH 7.4. Ensure it is iso-osmotic with the MPTS encapsulation buffer.

-

MPTS Encapsulation Buffer: Assay buffer containing 25-50 mM MPTS. Adjust pH if necessary.

-

Lysis Agent: 10% (w/v) Triton X-100 solution.

| Parameter | Recommended Value | Source |

| MPTS Formula | C₁₇H₉Na₃O₁₀S₃ | [5] |

| MPTS MW | 538.40 g/mol | [5] |

| Excitation λmax | ~404 nm | |

| Emission λmax | ~431 nm (in H₂O) | |

| Encapsulation Conc. | 25 - 50 mM | [11] |

| Lipid Concentration | 0.1 - 1 mM (final assay) | [12] |

| Lysis Agent | Triton X-100 (0.1-1% final) | [9] |

Table 1: Key Spectroscopic and Experimental Parameters for the MPTS Assay.

Detailed Experimental Protocol

dot graph LR { graph [bgcolor="#F1F3F4", rankdir=TB, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [color="#202124"];

} caption { label = "Experimental workflow for the MPTS liposome leakage assay."; fontsize = 10; fontname = "Arial"; } enddot Figure 2: Workflow of the MPTS leakage assay.

Step 1: Preparation of Liposomes with Encapsulated MPTS

-

Lipid Film Formation: Dissolve the desired lipids in chloroform in a round-bottom flask. For a typical preparation, use 10-20 mg total lipid.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin, uniform lipid film on the flask wall. Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

Hydration: Hydrate the lipid film with 1 mL of the MPTS Encapsulation Buffer (e.g., 50 mM MPTS in 10 mM HEPES, 150 mM NaCl, pH 7.4). Vortex vigorously above the lipid's phase transition temperature (Tm) until all lipid is suspended, forming multilamellar vesicles (MLVs).[13]

-

Freeze-Thaw Cycles (Optional but Recommended): Subject the MLV suspension to 5-10 freeze-thaw cycles by alternating between liquid nitrogen and a warm water bath (~40-50°C).[9] This step increases encapsulation efficiency.

-

Extrusion: Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm). Equilibrate the extruder to a temperature above the lipid Tm. Extrude the liposome suspension through the membrane 11-21 times to produce a homogenous population of large unilamellar vesicles (LUVs).[2]

Step 2: Removal of Unencapsulated MPTS

It is critical to remove the external, non-encapsulated MPTS, as its fluorescence would create a high background signal.

-

Column Preparation: Prepare a size-exclusion chromatography (SEC) column (e.g., 1.5 x 20 cm Sephadex G-50) and equilibrate it with at least 3 column volumes of iso-osmotic Assay Buffer.

-

Separation: Carefully load the extruded liposome suspension onto the top of the column.

-

Elution: Elute the column with Assay Buffer. The larger liposomes will pass through the column in the void volume and elute first as a slightly turbid, opalescent fraction.[9] The smaller, free MPTS molecules will be retained by the column matrix and elute later as a brightly fluorescent yellow-green fraction.

-

Collection: Collect the liposome-containing fractions. The final lipid concentration can be determined using a standard phosphate assay or by including a lipophilic dye for spectrophotometric quantification.

Step 3: Performing the Leakage Assay

-

Setup: Set the fluorometer to the appropriate excitation (~404 nm) and emission (~431 nm) wavelengths. Allow the instrument and samples to equilibrate to the desired experimental temperature.

-

Sample Preparation: In a cuvette or microplate well, dilute the purified MPTS-loaded liposomes in Assay Buffer to a final lipid concentration of 0.1-0.5 mM. The total volume should be sufficient for the measurement (e.g., 100 µL for a plate reader or 2 mL for a cuvette).

-

Baseline Measurement (F₀): Record the initial fluorescence of the intact liposomes. This signal represents 0% leakage and should be low and stable.

-

Induce Leakage (Fₜ): Add the agent of interest (e.g., peptide, protein, small molecule, or apply a physical trigger like a temperature shift) to the liposome suspension. Mix gently and immediately begin recording the fluorescence intensity over time. The signal will increase as MPTS leaks out.

-

Maximum Leakage (F₁₀₀): After the leakage signal has plateaued or the desired time course is complete, add a small volume of the Triton X-100 lysis solution (to a final concentration of 0.1-1%) to the sample.[1][9] This will completely disrupt all liposomes, releasing 100% of the encapsulated MPTS. Record the final, maximum fluorescence signal.

Data Analysis and Interpretation

The percentage of MPTS leakage at any given time point (t) is calculated using the following formula:

% Leakage (t) = [ (Fₜ - F₀) / (F₁₀₀ - F₀) ] × 100

Where:

-

Fₜ is the fluorescence intensity at time 't' after adding the leakage-inducing agent.

-

F₀ is the initial baseline fluorescence of the intact liposomes.

-

F₁₀₀ is the maximum fluorescence intensity after lysis with detergent.

The resulting data can be plotted as % Leakage versus time to visualize the kinetics of membrane permeabilization. Comparing the final leakage percentages between different conditions or concentrations of the inducing agent allows for quantitative assessment of membrane-destabilizing activity.

Troubleshooting and Key Considerations

-